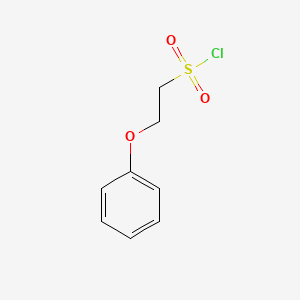

2-Phenoxy-ethanesulfonyl chloride

説明

Significance of Sulfonyl Moieties in Modern Chemical Research

The sulfonyl group (-SO₂-) is a cornerstone in the design of functional molecules, particularly within medicinal chemistry. Its presence can significantly influence a molecule's properties. Sulfonamides (-SO₂NH-), formed from the reaction of sulfonyl chlorides with amines, are a prominent feature in a vast number of therapeutic agents. ijpsonline.comresearchgate.netnih.gov This functional group is found in drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, diuretic, and antidiabetic properties. ijpsonline.com

The significance of the sulfonyl group stems from its unique chemical and physical characteristics. It is a strong electron-withdrawing group, which can modulate the electronic properties of adjacent parts of a molecule. Furthermore, the tetrahedral geometry of the sulfur atom and the ability of the sulfonyl oxygens to act as hydrogen bond acceptors allow for specific and strong interactions with biological targets like enzymes and receptors. researchgate.net This has made the sulfonamide group a privileged scaffold in drug discovery, with ongoing research continually uncovering new therapeutic applications. ijpsonline.com

Overview of Aryloxyalkanesulfonyl Chlorides as Versatile Synthetic Precursors

2-Phenoxy-ethanesulfonyl chloride belongs to the broader class of aryloxyalkanesulfonyl chlorides. These compounds are characterized by an aryloxy group (Ar-O-) connected to an alkanesulfonyl chloride moiety via an alkyl chain. This structure offers a unique combination of reactive sites and structural motifs.

The primary reactivity of these precursors is centered on the sulfonyl chloride group. This group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. guidechem.com Key reactions include:

Reaction with Amines: This is one of the most important reactions, leading to the formation of stable sulfonamides. The reaction is typically rapid and efficient, allowing for the synthesis of a diverse library of sulfonamide derivatives by varying the amine component. libretexts.orgyoutube.com

Reaction with Alcohols and Phenols: Aryloxyalkanesulfonyl chlorides can react with alcohols and phenols to form sulfonate esters (-SO₂OR). nih.govlibretexts.orgchemguide.co.uk These esters are themselves useful intermediates in organic synthesis, for instance, as leaving groups in substitution reactions or as partners in cross-coupling reactions. nih.gov

The presence of the aryloxy group within the molecule is also significant. It provides a scaffold that can be further functionalized, and its hydrophobic nature can be crucial for modulating the solubility and biological activity of the final products. The ether linkage is generally stable under many reaction conditions used to derivatize the sulfonyl chloride group.

Current Research Frontiers and Unexplored Avenues in this compound Chemistry

While the general reactivity of sulfonyl chlorides is well-established, the specific applications and potential of this compound are areas of active and emerging interest.

Detailed Research Findings:

Recent patent literature highlights the use of this compound as a key building block in the synthesis of novel compounds with potential therapeutic applications. Specifically, it has been employed as a reagent in the preparation of compounds intended for the treatment of degenerative and inflammatory diseases. google.comgoogle.com In these syntheses, the compound is reacted with various amines to generate a library of N-substituted 2-phenoxy-ethanesulfonamides. This demonstrates its utility in creating complex molecules for biological screening. For example, it has been used in the synthesis of N-phenethyl-2-phenoxy-ethanesulfonamide. google.com

Below are the key chemical properties of this reagent:

| Property | Value |

| CAS Number | 3384-01-8 |

| Molecular Formula | C₈H₉ClO₃S |

| Molecular Weight | 220.67 g/mol |

| Melting Point | 39-42 °C |

| Boiling Point | 105-108 °C (at 0.5 Torr) |

| Density (Predicted) | 1.359±0.06 g/cm³ |

Data sourced from chemical suppliers. chemchart.com

Unexplored Avenues:

The current documented use of this compound is primarily in the context of medicinal chemistry. However, several avenues for future research remain largely unexplored:

Diversification of Synthetic Products: While its reaction with amines is documented in patents, a systematic study of its reactivity with a broader range of nucleophiles could yield novel compounds. This includes reactions with different classes of alcohols, thiols, and organometallic reagents to produce new sulfonate esters, thioesters, and sulfones, respectively.

Polymer and Materials Science: The phenoxy group suggests potential applications in materials science. It could be incorporated into polymer backbones to impart specific properties such as thermal stability or altered solubility. The sulfonyl group could also serve as a reactive handle for post-polymerization modification.

Catalysis: The development of new catalytic methods for the synthesis and reactions of this compound could improve efficiency and expand its synthetic utility. This could involve transition-metal-catalyzed cross-coupling reactions where the sulfonyl chloride group is transformed into other functional groups.

Agrochemical Research: Given that sulfonyl-containing compounds are prevalent in agrochemicals, exploring the biological activity of derivatives of this compound in this domain could lead to the discovery of new herbicides or pesticides. guidechem.com

Structure

3D Structure

特性

IUPAC Name |

2-phenoxyethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBGBCOJYLFKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424567 | |

| Record name | 2-Phenoxy-ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3384-01-8 | |

| Record name | 2-Phenoxy-ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenoxy Ethanesulfonyl Chloride and Analogues

Established Preparative Routes for Alkane and Arenesulfonyl Chlorides

The construction of the sulfonyl chloride moiety is a cornerstone of organosulfur chemistry, with several well-documented methods at the disposal of synthetic chemists. These can be broadly categorized into the chlorination of pre-existing sulfur-oxygen bonds, the oxidative chlorination of sulfur precursors, and transformations involving sulfoxide (B87167) intermediates.

Chlorination of Sulfonic Acids and Their Salts

A traditional and widely employed method for the synthesis of sulfonyl chlorides is the direct chlorination of sulfonic acids or their corresponding salts. This transformation typically involves the use of strong chlorinating agents. Reagents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are classic choices for this conversion, reacting with sulfonic acids or their sodium salts to yield the desired sulfonyl chloride. wikipedia.orgunipi.it While effective, these reagents can be harsh and may not be suitable for sensitive substrates.

More contemporary approaches have introduced milder and more selective chlorinating agents. For instance, a combination of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) has been shown to efficiently convert sulfonic acids to sulfonyl chlorides. cbijournal.com Another notable reagent is 2,4,6-trichloro- organic-chemistry.orglookchem.comresearchgate.net-triazine (cyanuric chloride), which, in conjunction with triethylamine (B128534), can facilitate the conversion of sulfonic acids to sulfonyl chlorides, often under microwave irradiation to accelerate the reaction. cbijournal.com The use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has also been reported as an efficient chlorinating agent for sulfonic acids, offering mild reaction conditions and high yields. organic-chemistry.org

Table 1: Comparison of Reagents for Chlorination of Sulfonic Acids

| Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent | Readily available, effective | Harsh, generates corrosive byproducts |

| Thionyl Chloride (SOCl₂) | Often used with a base | Readily available | Can be harsh, generates gaseous HCl |

| Trichloroacetonitrile/PPh₃ | Dichloromethane, reflux | Milder conditions | Stoichiometric phosphine (B1218219) oxide byproduct |

| Cyanuric Chloride/TEA | Acetone, microwave irradiation | Rapid reaction times | Requires base, potential for side reactions |

| TAPC | Mild conditions | High efficiency, cost-effective | Less common reagent |

Oxidative Chlorosulfonation of Thiol Precursors and Derivatives

An alternative and often more versatile approach to sulfonyl chlorides is the oxidative chlorosulfonation of thiols and their derivatives, such as disulfides and thioacetates. This method constructs the sulfonyl chloride group through simultaneous oxidation of the sulfur atom and introduction of a chlorine atom.

A variety of oxidizing systems have been developed for this purpose. The combination of hydrogen peroxide with a chlorine source like thionyl chloride or zirconium tetrachloride has proven to be a highly reactive and efficient system for the direct conversion of thiols to sulfonyl chlorides, often with very short reaction times. researchgate.net

N-Chlorosuccinimide (NCS) has emerged as a particularly useful and milder reagent for this transformation. researchgate.net The oxidation of various thiol derivatives using a combination of NCS and dilute hydrochloric acid proceeds smoothly to afford the corresponding sulfonyl chlorides in good yields. organic-chemistry.orglookchem.com The reaction is often carried out in a mixed solvent system, such as acetonitrile (B52724) and water, to ensure a controlled reaction. organic-chemistry.orglookchem.com The use of NCS is advantageous as the byproduct, succinimide, is water-soluble and easily removed from the reaction mixture. researchgate.net Other N-chloroamides, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), have also been successfully employed for the oxidative chlorination of thiols and disulfides. ijirset.com

Table 2: Oxidative Chlorosulfonation Systems for Thiol Derivatives

| Reagent System | Substrate Scope | Key Features |

| H₂O₂ / SOCl₂ | Aromatic, heterocyclic, and aliphatic thiols | Highly reactive, rapid reaction times researchgate.net |

| H₂O₂ / ZrCl₄ | Thiols, disulfides | High purity of products, mild conditions researchgate.net |

| NCS / HCl | Thiols, thioacetates, thiocarbamates, disulfides | Good yields, controlled reaction, easy byproduct removal organic-chemistry.orglookchem.com |

| DCDMH | Thiols, disulfides, benzylic sulfides | Mild and efficient, suitable for various sulfur substrates |

| NaClO₂ / HCl | S-alkyl isothiourea salts, thiols, disulfides | Environmentally benign, high yields researchgate.net |

Synthesis of Sulfonyl Chlorides via Sulfoxide Intermediates

The synthesis of sulfonyl chlorides directly from sulfoxides is a less common but mechanistically interesting pathway. More frequently, sulfoxides are oxidized to sulfones. organic-chemistry.org However, under specific conditions, sulfoxides can be converted to sulfinyl chlorides, which are closely related to sulfonyl chlorides. For example, the reaction of sulfoxides with reagents like oxalyl chloride can lead to the formation of sulfinyl chlorides. While not a direct conversion to a sulfonyl chloride, this intermediate can be a precursor.

A more direct, though specialized, route involves the in situ generation of a sulfinyl dication equivalent from sulfur dioxide, which can then be further manipulated. While this primarily leads to sulfoxides, it highlights the reactivity of sulfur-oxygen species that can be conceptually extended to sulfonyl chloride synthesis.

Adaptations and Optimizations for 2-Phenoxy-ethanesulfonyl Chloride Synthesis

Direct, documented synthetic procedures for this compound are not widely reported in the literature. However, its synthesis can be logically approached by applying the established methodologies described above to suitable precursors. The two most viable precursors are 2-phenoxyethanesulfonic acid (or its salt) and 2-phenoxyethanethiol (B1361569).

A plausible route to 2-phenoxyethanethiol starts from the readily available 2-phenoxyethanol. This alcohol can be converted to 2-phenoxyethyl bromide, for instance by reaction with phosphorus tribromide or a similar brominating agent. The subsequent reaction of 2-phenoxyethyl bromide with a sulfur nucleophile like sodium hydrosulfide (B80085) or, more conveniently, with thiourea (B124793) followed by hydrolysis, would yield 2-phenoxyethanethiol. unipi.itacs.org This thiol could then be subjected to oxidative chlorosulfonation, for example using the NCS/HCl system, to furnish this compound. organic-chemistry.orglookchem.com

Alternatively, a pathway via 2-phenoxyethanesulfonic acid can be envisioned. The synthesis of its sodium salt, sodium 2-phenoxyethanesulfonate (B11711912), can be achieved through the reaction of sodium phenoxide with sodium 2-chloroethanesulfonate. The resulting sodium 2-phenoxyethanesulfonate can then be converted to the target sulfonyl chloride using a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

Considerations for Sustainable and Efficient Synthesis Protocols

The development of more environmentally benign and efficient ("green") synthetic methods is a major focus in modern chemistry. lookchem.com This is particularly relevant for the synthesis of sulfonyl chlorides, which has traditionally relied on hazardous reagents.

Several strategies have emerged to address these concerns. The use of N-chlorosuccinimide (NCS) as a chlorinating and oxidizing agent is a significant step towards sustainability. organic-chemistry.orgresearchgate.net It is a stable, crystalline solid that is safer to handle than gaseous chlorine. Furthermore, its byproduct, succinimide, can often be recycled. researchgate.net The use of bleach (sodium hypochlorite) in conjunction with S-alkyl isothiourea salts also represents a clean and economical route to alkanesulfonyl chlorides. researchgate.net

The use of water as a solvent, where possible, is another key aspect of green chemistry. lookchem.com Some oxidative chlorination reactions of thiols have been successfully carried out in aqueous media, reducing the reliance on volatile organic solvents. lookchem.com

Phase-transfer catalysis (PTC) offers another avenue for improving the efficiency and environmental profile of sulfonyl chloride synthesis. ijirset.comwikipedia.org PTC can facilitate reactions between reactants in immiscible phases (e.g., an aqueous solution of a sulfonic acid salt and an organic solution of a chlorinating agent), often leading to faster reactions, higher yields, and the elimination of the need for expensive or hazardous solvents. ijirset.comwikipedia.org

Photocatalysis is also emerging as a powerful tool for sustainable synthesis. acs.org Visible-light-mediated photocatalytic methods for the synthesis of sulfonyl chlorides from various precursors are being developed, offering mild reaction conditions and high functional group tolerance. acs.org

Applications in Complex Molecule Construction and Methodology Development

Role as a Sulfonylating Reagent in Organic Synthesis

The primary role of 2-phenoxy-ethanesulfonyl chloride in organic synthesis is as a sulfonylating agent. The sulfur atom is highly electrophilic, readily reacting with a wide range of nucleophiles to form stable sulfur-heteroatom bonds. This reactivity is central to its application in constructing key functional groups.

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the synthesis of sulfonamides. ekb.egprinceton.edu This transformation is highly efficient for producing the sulfonamide functional group (R-SO₂-NR'R''), a scaffold present in numerous biologically active compounds and a key functional group in medicinal chemistry. princeton.edu this compound reacts with amines, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), to furnish the corresponding N-substituted-2-phenoxy-ethanesulfonamides. ekb.eg The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Sulfonamides are generally known to be among the most stable amine protecting groups, capable of withstanding a broad spectrum of reaction conditions. orgsyn.org While this stability is often an asset, it can also present a challenge when removal is necessary. orgsyn.org The synthesis can be carried out under various conditions, often involving chlorinated solvents or acetonitrile (B52724), and can be adapted for a wide array of amine substrates. nih.gov

Table 1: General Conditions for Sulfonamide Formation

| Parameter | Description | Source(s) |

|---|---|---|

| Substrates | Primary and secondary amines | ekb.eg |

| Reagent | This compound | - |

| Base | Pyridine, Triethylamine (TEA), or other non-nucleophilic amines | ekb.eg |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF) | princeton.edunih.gov |

| Temperature | Typically 0 °C to room temperature | - |

| Workup | Aqueous extraction followed by purification (e.g., chromatography) | researchgate.net |

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols and phenols to produce sulfonate esters (R-O-SO₂-R'). youtube.comorganic-chemistry.org The reaction is typically performed under basic conditions, using a non-nucleophilic amine base such as pyridine to scavenge the HCl byproduct. youtube.com This conversion is a critical tool in organic synthesis because it transforms a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (a sulfonate, such as a mesylate or tosylate). youtube.comlibretexts.org

Once formed, the resulting 2-phenoxy-ethanesulfonate ester can readily participate in nucleophilic substitution and elimination reactions. The stability of the sulfonate anion as a leaving group facilitates these subsequent transformations. libretexts.org This two-step sequence allows for the functionalization of alcohols in ways that are not possible when the hydroxyl group is unmodified. libretexts.org The reaction to form the sulfonate ester proceeds with retention of stereochemistry at the alcoholic carbon, as the C-O bond is not broken during this step. youtube.com

Table 2: General Conditions for Sulfonate Ester Formation

| Parameter | Description | Source(s) |

|---|---|---|

| Substrates | Primary and secondary alcohols, phenols | organic-chemistry.org |

| Reagent | This compound | - |

| Base | Pyridine, Triethylamine (TEA) | youtube.com |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN) | researchgate.net |

| Temperature | 0 °C to room temperature | researchgate.net |

| Key Feature | Converts a poor leaving group (-OH) into an excellent leaving group | youtube.comlibretexts.org |

While methods exist for the synthesis of thiourea (B124793) derivatives from related compounds like phenoxy carbonyl chloride or through the generation of isothiocyanate intermediates from acid chlorides, the direct application of this compound for the construction of thiourea derivatives is not a prominently documented pathway in the reviewed literature. researchgate.net

Utilization as a Protecting Group for Amines

The formation of a stable sulfonamide linkage makes the sulfonyl group a suitable choice for the protection of amines. A protecting group reversibly masks a functional group to prevent it from reacting during subsequent synthetic steps. biosynth.compeptide.com Sulfonamides are particularly robust and can tolerate a wide variety of reagents and conditions, making them valuable in multi-step synthesis. orgsyn.org The 2-phenoxy-ethanesulfonyl group can, therefore, be used as a protecting group for primary and secondary amines.

Installation: The 2-phenoxy-ethanesulfonyl protecting group is installed on an amine via the standard sulfonylation reaction, reacting the amine with this compound in the presence of a suitable base like triethylamine or pyridine. orgsyn.org This reaction is generally high-yielding and proceeds under mild conditions.

Cleavage: Specific cleavage conditions for the 2-phenoxy-ethanesulfonyl group itself are not widely reported. However, cleavage strategies can be inferred from structurally related sulfonamide protecting groups. The 2-(trimethylsilyl)ethanesulfonyl (SES) group, a close structural analog, is readily cleaved under mild, non-acidic conditions using fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). orgsyn.org In contrast, more traditional and robust aryl sulfonamides, like the p-toluenesulfonyl (tosyl) group, often require harsh removal conditions, such as strongly acidic media (e.g., HBr in acetic acid) or dissolving metal reductions, which can limit their applicability in the presence of sensitive functional groups. sigmaaldrich.comthermofisher.com More recently, trifluoromethanesulfonic acid (TfOH) has been used for the chemoselective deprotection of certain arylsulfonamides under acidic conditions. organic-chemistry.org Given its structure, the 2-phenoxy-ethanesulfonyl group might be susceptible to cleavage under specific acidic or fluoride-mediated conditions, although this remains to be experimentally verified in the literature.

Table 3: Potential Cleavage Conditions for Sulfonamide Protecting Groups

| Protecting Group | Reagents and Conditions | Comments | Source(s) |

|---|---|---|---|

| 2-(Trimethylsilyl)ethanesulfonyl (SES) | Tetrabutylammonium fluoride (TBAF) in MeCN; Cesium fluoride (CsF) in DMF | Mild, fluoride-mediated cleavage. Most analogous to the target group. | orgsyn.org |

| p-Toluenesulfonyl (Tosyl) | Strong acids (HF, HBr/AcOH); Trifluoromethanesulfonic acid (TfOH) | Harsh conditions often required. | sigmaaldrich.comorganic-chemistry.org |

| Nitrobenzenesulfonyl (Nosyl) | Thiolates (e.g., thiophenol) in the presence of a base (e.g., K₂CO₃) | Cleavage via nucleophilic aromatic substitution. | - |

| Trityl (Trt), Mtr, Pbf (Peptide Synthesis) | Trifluoroacetic acid (TFA) with scavenger cocktails | Standard in solid-phase peptide synthesis; cleavage by strong acid. | thermofisher.comsigmaaldrich.com |

Precursor in Cascade Reactions and Multicomponent Couplings

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and improving step economy. nih.gov Based on a review of the current literature, the specific use of this compound as a key precursor to initiate or participate in such complex reaction sequences has not been extensively documented. Its primary reported role remains that of a standard sulfonylating agent.

Synthesis of Specialized Sulfonyl Derivatives for Targeted Research

This compound is a valuable reagent in the field of medicinal chemistry and targeted research, serving as a key building block for the synthesis of complex sulfonamide and sulfonate ester derivatives with specific biological or physicochemical properties. Its bifunctional nature, combining a reactive sulfonyl chloride group with a stable phenoxyethyl moiety, allows for its incorporation into larger molecular scaffolds designed to interact with biological targets.

Research in the development of new therapeutic agents has utilized this compound to create novel compounds for targeted applications. For instance, in the pursuit of treatments for degenerative and inflammatory diseases, this reagent has been employed in the synthesis of complex heterocyclic sulfonamides. A patent for novel compounds with potential therapeutic value explicitly describes a synthetic method where this compound is reacted with an advanced amine intermediate to furnish the target sulfonamide derivative. google.comgoogle.com This highlights its role as a crucial synthon for generating new chemical entities for pharmacological screening. google.comgoogle.com

The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound, displacing the chloride and forming a stable sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org

The table below illustrates the synthesis of a specialized sulfonamide derivative using this compound and a representative complex amine, reflecting the type of reaction used in the development of compounds for targeted research.

Table 1: Synthesis of a Specialized Sulfonamide Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type | Research Area |

|---|---|---|---|---|

| This compound | Complex Amine (e.g., Heterocyclic Amine Intermediate) | N-Substituted-2-phenoxy-ethanesulfonamide | Sulfonamide Formation | Therapeutic Agents for Inflammatory Diseases google.comgoogle.com |

Similarly, vendors of fine chemicals classify this compound as a biochemical for proteomics research, indicating its utility in creating specialized probes or reagents. scbt.com While specific examples in proteomics are proprietary or less commonly published, the principle involves reacting the sulfonyl chloride with proteins or peptides to introduce the phenoxyethyl group for detection, affinity purification, or to study protein-ligand interactions. The stable ether linkage and the aromatic ring of the phenoxy group can be exploited for analytical purposes.

The research findings underscore the importance of this compound not as an end product, but as a critical intermediate for constructing molecules with tailored functions for specific scientific investigation, particularly in drug discovery and proteomics. google.comgoogle.comscbt.com

Spectroscopic and Advanced Analytical Characterization for Mechanistic Elucidation

Comprehensive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Phenoxy-ethanesulfonyl chloride. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

For this compound, one would anticipate a complex ¹H NMR spectrum with signals corresponding to the protons on the phenyl ring, typically in the range of 6.8-7.4 ppm. The two methylene (B1212753) groups adjacent to the oxygen and the sulfonyl chloride group would appear as distinct multiplets, likely downfield due to the electron-withdrawing nature of the neighboring atoms and functional groups. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the phenoxy and ethanesulfonyl chloride moieties.

A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Ar-H | 6.8 - 7.4 | m | - |

| O-CH₂ | 4.3 - 4.5 | t | J = 5-7 |

| S-CH₂ | 3.8 - 4.0 | t | J = 5-7 |

A hypothetical ¹³C NMR data table for this compound:

| Carbon | Chemical Shift (ppm) |

| C=O (aromatic) | 157-160 |

| C (aromatic) | 115-130 |

| O-CH₂ | 65-70 |

| S-CH₂ | 55-60 |

Vibrational Spectroscopy for Functional Group Identification (IR)

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum provides valuable information about the molecular vibrations, which correspond to specific bonds within the compound.

Key vibrational frequencies for this compound would include the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1370-1335 cm⁻¹ and 1180-1165 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would be observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring would appear in the 1600-1450 cm⁻¹ region. The C-S and S-Cl stretching frequencies would also be present at lower wavenumbers.

A representative table of expected IR absorption bands for this compound is provided below:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| S=O | Asymmetric Stretch | 1370-1335 |

| S=O | Symmetric Stretch | 1180-1165 |

| C-O-C | Stretch | ~1250 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1600-1450 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LRMS, HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of this compound. The molecular weight of this compound is 220.67 g/mol . scbt.comchemicalbook.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₈H₉ClO₃S. scbt.com

The mass spectrum would show a molecular ion peak (M⁺) at m/z 220. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom. Fragmentation of the molecular ion would likely involve the loss of the sulfonyl chloride group (-SO₂Cl), the phenoxy group (-OC₆H₅), or cleavage of the ethyl chain, leading to various fragment ions that can be used to piece together the molecular structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (TLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to separate components of a mixture. For this compound, TLC can be employed to check for the presence of starting materials or byproducts in a reaction mixture. The choice of eluent would be critical to achieve good separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is highly effective for separating volatile compounds and identifying them based on their mass spectra. GC-MS analysis of this compound would provide a chromatogram showing the retention time of the compound, which is indicative of its volatility and interaction with the stationary phase, and a mass spectrum for each separated component, confirming its identity. nih.govsigmaaldrich.com

In Situ Spectroscopic Methods for Real-Time Reaction Pathway Analysis

While specific studies on the in-situ spectroscopic analysis of this compound reactions were not found, this methodology is crucial for understanding reaction mechanisms in real-time. Techniques like in-situ IR or NMR spectroscopy would allow for the continuous monitoring of the concentrations of reactants, intermediates, and products as a reaction proceeds. This data is invaluable for elucidating reaction kinetics and pathways. For instance, in a hydrolysis reaction, in-situ IR could track the disappearance of the sulfonyl chloride band and the appearance of a sulfonic acid band. The study of related compounds like 2-hydroxyethanesulfonyl chloride has utilized kinetic and product analysis to understand its hydrolysis mechanism, which involves the formation of an intermediate β-sultone. researchgate.netresearchgate.net Similar in-situ approaches could provide deep insights into the mechanistic details of reactions involving this compound.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the mechanisms of chemical reactions. For 2-Phenoxy-ethanesulfonyl chloride, DFT can be instrumental in understanding its reactivity, particularly in nucleophilic substitution reactions at the sulfur atom of the sulfonyl chloride group.

The reactivity of the sulfonyl chloride is influenced by the electronic properties of the substituent. In the case of arenesulfonyl chlorides, electron-withdrawing groups on the aromatic ring were found to accelerate the reaction, as indicated by a positive Hammett ρ-value of +2.02 for the chloride exchange reaction. nih.govsemanticscholar.orgmdpi.com For this compound, the phenoxy group is connected to the sulfonyl group via an ethyl linker. The electronic effect of the phenoxy group would be transmitted through this linker, likely having a modest influence on the reactivity of the sulfonyl chloride compared to directly substituted arylsulfonyl chlorides.

DFT calculations can also be used to model the transition state of such reactions, providing insights into the geometry and energy barriers. For the chloride exchange in arenesulfonyl chlorides, the DFT calculations correlated well with experimental kinetic data, supporting the reliability of this theoretical approach. nih.govsemanticscholar.orgdntb.gov.uamdpi.com A similar approach for this compound would involve optimizing the geometries of the reactant, the transition state with a nucleophile, and the product to determine the activation energy and reaction enthalpy.

Table 1: Representative Activation Parameters for the Chloride-Chloride Exchange Reaction in Substituted Arenesulfonyl Chlorides (Analogous System)

| Substituent (X) in X-C₆H₄SO₂Cl | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |

| 4-OCH₃ | 18.5 | -21.4 |

| 4-CH₃ | 19.1 | -20.5 |

| H | 19.8 | -19.8 |

| 4-Cl | 20.5 | -18.9 |

| 3-NO₂ | 21.6 | -17.5 |

Data derived from studies on arenesulfonyl chlorides and presented here as an analogy for the types of parameters that could be determined for this compound. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt.

The conformational flexibility of this compound arises from the rotation around several single bonds, particularly within the phenoxyethyl moiety. Understanding the preferred conformations is crucial as they can influence the molecule's reactivity and physical properties.

While direct MD studies on this compound are not available, a study on the conformational properties of 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate, which contains a similar flexible ethyl linker between an aromatic group and an ester, provides relevant insights. rsc.org This study, combining experimental measurements and MD simulations, revealed preferences for specific dihedral angles within the flexible chain. rsc.org

For this compound, MD simulations would typically be performed by placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a period of time. The resulting trajectory provides a detailed picture of how the molecule moves and which conformations are most stable. Analysis of the dihedral angle distributions for the C-C and C-O bonds of the ethyl linker would reveal the most populated conformational states (e.g., gauche vs. trans).

Table 2: Predicted Predominant Torsional Angles in the Ethoxy Linker of this compound based on Analogous Systems

| Dihedral Angle | Predicted Predominant Conformation | Rationale/Analogy |

| C(aryl)-O-CH₂-CH₂ | Trans | Steric hindrance would likely disfavor gauche conformations. |

| O-CH₂-CH₂-S | Gauche and Trans | The relative energies of gauche and trans conformations would be influenced by a combination of steric and electrostatic interactions, requiring specific calculations to determine the exact preference. |

| CH₂-CH₂-S-Cl | Dependent on steric bulk | The orientation of the bulky sulfonyl chloride group would be a key determinant. |

This table is predictive and based on general principles of conformational analysis and analogies to similar molecular fragments.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured reactivity. These relationships can then be used to predict the reactivity of new, unmeasured compounds.

For a class of compounds like sulfonyl chlorides, QSRR models can be developed to predict their reaction rates with various nucleophiles. While a specific QSRR study for this compound is not available, the principles of QSRR can be illustrated through the well-established Hammett equation, a type of linear free-energy relationship.

As mentioned in the DFT section, the chloride-chloride exchange reaction in arenesulfonyl chlorides follows a Hammett relationship with a positive ρ-value. nih.govsemanticscholar.orgmdpi.com This indicates that electron-withdrawing substituents, which have positive Hammett σ constants, increase the reaction rate. This is a simple QSRR model where the logarithm of the rate constant is linearly related to the substituent's σ constant.

To develop a QSRR model for a series of compounds related to this compound, one would first need to synthesize a set of derivatives with varying substituents on the phenyl ring. The reaction rates of these compounds with a specific nucleophile would then be measured experimentally. Finally, a statistical model would be built to correlate the reaction rates with various molecular descriptors calculated from the structures of the compounds. These descriptors could include electronic parameters (like Hammett constants or calculated atomic charges), steric parameters (like Taft steric parameters), and topological indices.

A hypothetical QSRR equation for the reaction of substituted 2-phenoxy-ethanesulfonyl chlorides might take the form:

log(k) = aσ + bE_s + c

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant.

E_s is a steric parameter.

a, b, and c are constants determined by fitting the experimental data.

Such a model would be a powerful tool for predicting the reactivity of other members of this class of compounds without the need for further experimental measurements.

Future Research Directions and Translational Perspectives

Development of Novel Catalytic Systems for Selective Transformations

Future research is anticipated to focus on the development of innovative catalytic systems to enable highly selective chemical transformations of 2-Phenoxy-ethanesulfonyl chloride. While the compound is a valuable reagent, current synthetic methods often rely on stoichiometric reagents and can be limited in their selectivity.

Researchers are exploring the use of transition metal catalysts and organocatalysts to achieve chemo-, regio-, and stereoselective reactions. For instance, the development of catalysts for cross-coupling reactions, such as Suzuki or Negishi couplings, could allow for the direct functionalization of the phenyl ring, opening up pathways to a diverse range of derivatives. researchgate.net Furthermore, catalytic systems that can selectively activate the C-H bonds of the ethoxy moiety would provide a powerful tool for late-stage functionalization.

A recent study on the catalytic degradation of lignin (B12514952) utilized a sulfonyl-chloride-modified, lignin-based porous carbon-supported metal phthalocyanine (B1677752) catalyst. mdpi.com This approach, which replaces traditional Fenton's reagents, demonstrates the potential for developing bespoke catalysts where the sulfonyl chloride moiety plays a key role in the catalytic process itself. mdpi.com The insights gained from such systems could be extrapolated to design catalysts for specific transformations of this compound, leading to more efficient and sustainable synthetic routes.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in its production and application. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for seamless scale-up. mdpi.comrsc.org

The synthesis of aryl sulfonyl chlorides, a class of compounds to which this compound belongs, has been successfully demonstrated in continuous flow systems. mdpi.comresearchgate.net These processes often involve the use of multiple continuous stirred-tank reactors (CSTRs) and can incorporate automated process control for robust and reliable production. mdpi.com The development of a dedicated flow process for this compound would likely involve the optimization of reaction parameters such as temperature, residence time, and reagent stoichiometry to maximize throughput and purity. rsc.orgresearchgate.net

Automated synthesis platforms, which combine robotics with advanced software, can further accelerate the discovery and optimization of reactions involving this compound. sigmaaldrich.com These systems can perform a large number of experiments in a high-throughput manner, enabling the rapid screening of catalysts, solvents, and reaction conditions. nih.gov The data generated from these automated platforms can be used to build predictive models for reaction outcomes, further streamlining the development of novel synthetic methodologies. nih.gov An integrated flow platform has already been demonstrated for the automated synthesis of sulfonamides and in-line biological screening, showcasing the potential for end-to-end automated processes starting from sulfonyl chlorides. researchgate.net

Exploration of Biocatalytic Approaches for Ethanesulfonyl Chloride Derivatives

The application of biocatalysis in the synthesis and transformation of ethanesulfonyl chloride derivatives, including this compound, is a promising area for future research. Enzymes offer unparalleled selectivity under mild reaction conditions, presenting a green and sustainable alternative to traditional chemical methods.

While specific biocatalytic transformations of this compound have yet to be extensively reported, research on related compounds provides a strong foundation. For example, the design and synthesis of 2-phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors has been explored, indicating the biological relevance of the phenoxy moiety. nih.gov

Future research could focus on identifying or engineering enzymes, such as hydrolases or transferases, that can selectively react with the sulfonyl chloride group. This could enable the enzymatic synthesis of sulfonamides, sulfonate esters, and other derivatives with high enantiopurity, which is often crucial for pharmaceutical applications. The exploration of enzymes capable of modifying the phenoxy or ethoxy parts of the molecule would further expand its synthetic utility.

Expansion of Synthetic Utility in Materials Science and Agrochemical Research

The unique chemical properties of this compound make it an attractive building block for the development of new materials and agrochemicals. Its bifunctional nature, with a reactive sulfonyl chloride group and a stable phenoxy ether linkage, allows for its incorporation into a wide variety of molecular architectures.

In materials science, this compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers. The resulting polysulfonates or polysulfonamides may exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. The use of related ethanesulfonyl chloride derivatives, such as 2-fluoro-ethanesulfonyl chloride, in the manufacture of resins and polymers highlights this potential. ontosight.ai

In the field of agrochemical research, the sulfonylurea and sulfonamide functional groups are well-established toxophores found in many commercial herbicides and pesticides. The use of 2-fluoro-ethanesulfonyl chloride as an intermediate in the production of herbicides and insecticides provides a strong precedent for the potential of this compound in this area. ontosight.ai Future research could involve the synthesis and screening of a library of this compound derivatives for their biological activity, potentially leading to the discovery of new crop protection agents with novel modes of action.

Q & A

Q. Critical Parameters :

- Moisture exclusion to prevent hydrolysis of sulfonyl chloride.

- Stoichiometric control of SOCl₂ to avoid side reactions.

Basic: How should researchers handle this compound to mitigate hazards?

Methodological Answer:

Referencing sulfonyl chloride safety protocols :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use a fume hood to avoid inhalation of vapors.

- Storage : Store in airtight, moisture-resistant containers at 2–8°C under nitrogen.

- Decontamination : Neutralize spills with sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) to quench reactive chloride.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical evaluation for persistent irritation .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Discrepancies in NMR or IR spectra often arise from impurities or tautomerism. To address this:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.

- Structural Confirmation :

- Cross-Validation : Compare with computational predictions (e.g., DFT-optimized structures using Gaussian) to identify unexpected conformers .

Advanced: What strategies optimize the stability of this compound in aqueous reaction media?

Methodological Answer:

Sulfonyl chlorides hydrolyze readily; stability can be enhanced by:

- Solvent Selection : Use aprotic solvents (e.g., DCM, THF) with molecular sieves to absorb moisture.

- pH Control : Conduct reactions at pH < 5 to slow hydrolysis.

- Temperature Modulation : Perform reactions at 0–5°C to reduce kinetic degradation .

- Additives : Introduce scavengers like triethylamine (TEA) to neutralize HCl byproducts, which accelerate hydrolysis .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Elemental Analysis : Confirm C, H, N, S, and Cl composition within ±0.5% of theoretical values .

- Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to detect [M-Cl]⁻ peaks.

- Melting Point : Compare with literature values (if available) to assess crystallinity.

- X-ray Crystallography : Resolve molecular geometry for novel derivatives .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use software (e.g., Gaussian, ORCA) to compute electrophilicity indices (ω) and Fukui functions (f⁻) to identify reactive sites.

- Solvent Effects : Simulate reaction pathways in implicit solvents (e.g., PCM model for DCM) to predict activation energies.

- Transition State Analysis : Map energy barriers for SN2 mechanisms at the sulfonyl center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。